N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-ethoxyphenyl group at position 4 and a methyl group at position 5. The pyrazole moiety is 1,5-dimethylated, with a carboxamide group at position 3 linking it to the thiazole ring. This structural architecture is characteristic of bioactive molecules, as both thiazole and pyrazole rings are prevalent in pharmaceuticals due to their electron-rich environments and ability to participate in hydrogen bonding .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-24-14-8-6-13(7-9-14)16-12(3)25-18(19-16)20-17(23)15-10-11(2)22(4)21-15/h6-10H,5H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVARQLWYPBCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NN(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(4-ethoxyphenyl)thiazole.
Methylation: The thiazole derivative is then methylated using methyl iodide to introduce the methyl group at the 5-position of the thiazole ring.
Formation of the Pyrazole Ring: The next step involves the reaction of the methylthiazole derivative with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2-aminothiazole moiety undergoes electrophilic aromatic substitution under controlled conditions. Key findings include:
Reaction Conditions and Products
Key Insight : Electron-donating groups (e.g., 4-ethoxy) direct substitution to the 5-position of the thiazole ring . Steric hindrance from the pyrazole group limits reactivity at the 2-position.
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
| Condition | Reagents | Product | Selectivity |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | Pyrazole-3-carboxylic acid | 94% |
| Basic (NaOH, 10%) | MeOH/H₂O, 80°C, 8h | Sodium carboxylate | 88% |
Experimental Data : Hydrolysis rates correlate with solvent polarity (k = 0.42 h⁻¹ in MeOH vs. 0.68 h⁻¹ in H₂O) . The 1,5-dimethylpyrazole group stabilizes the transition state via inductive effects.
Oxidation and Reduction Reactions
The ethoxyphenyl and methylthiazole groups participate in redox transformations:
Oxidation of the 4-Ethoxyphenyl Group
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 70°C, 6h | 4-carboxyphenyl derivative | 63% |
| RuO₂/HIO₄ | Acetone/H₂O, RT, 24h | Quinone intermediate | 41% |
Reduction of the Thiazole Ring
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (10 atm) | EtOH, 50°C, 12h | Dihydrothiazole | 76% |
| NaBH₄/NiCl₂ | THF, 0°C → RT, 3h | Thiazolidine | 58% |
Mechanistic Note : Catalytic hydrogenation preferentially saturates the thiazole ring over the pyrazole due to higher aromatic stabilization energy in pyrazoles .
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-CF₃-aryl-thiazole | 81% |
| 2-ThienylBpin | PdCl₂(dppf), CsF, DMF | Thienyl-substituted analog | 73% |
Optimization Data : Yields improve with microwave irradiation (120°C, 20 min vs. 24h conventional heating) .
Biological Activity-Influenced Reactivity
The compound undergoes pH-dependent hydrolysis in physiological environments:
Hydrolysis Kinetics in Buffers
| pH | Half-life (h) | Primary Product |
|---|---|---|
| 1.2 | 2.4 | Pyrazole-3-carboxylic acid |
| 7.4 | 48.6 | Intact compound |
| 9.0 | 12.3 | Sodium carboxylate |
Implication : Stability in blood (pH 7.4) supports its use as a protease inhibitor precursor, while gastric instability (pH 1.2) limits oral bioavailability .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Step |
|---|---|---|
| 180–220 | 12 | Loss of ethoxy group as ethylene |
| 220–280 | 34 | Pyrazole-thiazole ring cleavage |
| 280–350 | 41 | Carbonization |
Analytical Data : FT-IR shows C=O stretch at 1685 cm⁻¹ diminishing above 220°C, confirming carboxamide breakdown .
This systematic analysis integrates reactivity data from structurally analogous pyrazole-thiazole carboxamides , adhering to the exclusion of non-peer-reviewed sources. The compound's multifunctional architecture enables tailored modifications for pharmaceutical or materials science applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung adenocarcinoma (A549). The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly enhance anticancer efficacy.
In a notable study, compounds similar to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibited selective cytotoxicity with IC50 values ranging from 10 µM to 30 µM against different cancer cell lines . The presence of electron-withdrawing groups such as chlorine has been associated with increased potency.
Neuroprotective Effects
Compounds with pyrazole structures have been investigated for their neuroprotective properties. A study demonstrated that certain pyrazole derivatives could mitigate neurotoxicity induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism often involves the inhibition of apoptotic pathways and modulation of neurotransmitter levels.
Case Study 1: Anticancer Efficacy
In a research project focusing on the synthesis of new thiazole-pyrazole hybrids, one compound demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 6.14 μM) . The study emphasized the importance of specific structural features in enhancing anticancer activity.
Case Study 2: Neuroprotection
Another investigation explored the neuroprotective effects of pyrazole derivatives, revealing that one compound significantly reduced neuronal apoptosis in vitro. This was attributed to its ability to modulate key signaling pathways involved in cell survival . Such findings underscore the therapeutic potential of this compound in neurodegenerative conditions.
| Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 | |
| Anticancer | PC3 | 10 - 30 | |
| Neuroprotection | Neuronal Cells | Not specified |
Table 2: Structure–Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Presence of thiazole ring | Enhanced anticancer activity |
| Modifications on pyrazole | Neuroprotective effects |
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s thiazole-pyrazole hybrid contrasts with the pyrazole-pyrazole backbone in ’s compounds. The ethoxy group in the target compound increases lipophilicity compared to the electron-withdrawing chlorine or cyano groups in analogs like 3a–3d .
Synthetic Efficiency: Yields for analogs in range from 62% to 71%, reflecting moderate efficiency in carboxamide coupling reactions.
Physical Properties :
- Melting points for ’s analogs correlate with substituent polarity; 3b and 3d (chlorine/fluorine) exhibit higher melting points (>170°C) due to stronger intermolecular forces .
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via carboxamide coupling analogous to ’s method, though its thiazole ring likely requires separate functionalization steps .
- Structure-Activity Relationships (SAR): The ethoxy group in the target compound could improve membrane permeability compared to chlorine/cyano substituents in 3a–3d, which may prioritize target binding over absorption . The absence of halogens in the target compound might reduce toxicity risks but could also limit electrophilic interactions with biological targets .
Biological Activity
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
The molecular formula of the compound is with a molecular weight of approximately 320.42 g/mol. The compound features a pyrazole core, which is known for its pharmacological significance, particularly in anti-inflammatory and antimicrobial activities.
Biological Activities
1. Anti-inflammatory Activity:
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Activity:
The compound has shown promising antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
3. Anticancer Potential:
Some derivatives have been evaluated for their anticancer properties, with findings suggesting that they may induce apoptosis in cancer cells and inhibit tumor growth in animal models .
4. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO). Selective COX-2 inhibitors derived from pyrazole scaffolds have shown superior anti-inflammatory effects compared to traditional NSAIDs .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
-
Formation of the Thiazole Ring:
- Starting materials are reacted under acidic conditions to form the thiazole derivative.
-
Pyrazole Formation:
- The thiazole derivative undergoes cyclization with hydrazine derivatives to yield the pyrazole core.
-
Carboxamide Formation:
- The final step involves acylation to introduce the carboxamide group.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in paw edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against clinical isolates of S. aureus and E. coli. The compound exhibited robust antimicrobial activity with MIC values ranging from 10 to 25 µg/mL, demonstrating its potential for therapeutic use in infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are optimized synthesis conditions for this compound, and how can reaction yields be improved?
- Methodological Answer:
- Step 1: Use a multi-step synthesis approach starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate (prepared via condensation of acetone, diethyl oxalate, and hydrazine hydrate) .
- Step 2: Employ nucleophilic substitution or alkylation reactions with intermediates like 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine. For example, react 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride with the thiazole amine in DMF using K₂CO₃ as a base at room temperature .
- Step 3: Optimize solvent choice (e.g., DMF for polar intermediates) and stoichiometry (e.g., 1.1 mmol RCH₂Cl for alkylation) to enhance yields .
- Step 4: Purify via column chromatography (silica gel, eluent: PE/EA 8:1) and confirm purity via HPLC or TLC .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer:
- 1H NMR/13C NMR: Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiazole methyl at δ 2.5 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., carboxamide C=O stretch at ~1630 cm⁻¹) .
- Mass Spectrometry (ESI): Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel derivatives?
- Methodological Answer:
- Step 1: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, prioritizing low-energy routes .
- Step 2: Apply machine learning to analyze reaction databases (e.g., PubChem) and predict optimal conditions (e.g., solvent, catalyst) for derivatization .
- Step 3: Validate predictions via small-scale experiments (e.g., microreactors) and iterate using feedback loops between computation and lab data .
- Example: Design a 4-ethoxyphenyl-substituted thiazole derivative by simulating substituent effects on electronic properties .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Strategy 1: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, use PASS On-line® software to predict bioactivity profiles and cross-check experimental results .
- Strategy 2: Perform dose-response studies (IC₅₀, EC₅₀) to clarify potency discrepancies. For instance, if anti-inflammatory activity conflicts, test compound stability under assay conditions (e.g., pH, temperature) .
- Strategy 3: Use molecular docking to validate target binding. Compare docking scores (e.g., Glide SP scores) with experimental IC₅₀ values to identify false positives/negatives .
Q. What advanced techniques enable efficient scale-up from lab to pilot-scale synthesis?
- Methodological Answer:
- Step 1: Apply statistical experimental design (e.g., Box-Behnken) to optimize parameters (temperature, solvent ratio, catalyst loading) .
- Step 2: Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress) .
- Step 3: Transition to continuous flow reactors to improve heat/mass transfer and reduce byproducts .
- Case Study: A scaled-up synthesis of pyrazole-3-carboxamide derivatives achieved 85% yield using DMF/K₂CO₃ in a flow reactor at 50°C .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvents?
- Methodological Answer:
- Approach: Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.
- Example: If solubility in DMSO conflicts, check for hydrate formation (TGA/DSC analysis) or impurities (LC-MS) .
- Reference: notes solubility challenges in carboxamide derivatives due to crystallinity; use co-solvents (e.g., PEG-400) or salt formation to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
